
Amrinone
Overview
Description
Amrinone (5-amino-3,4′-bipyridine-6(1H)-one) is a first-generation phosphodiesterase-III (PDE-III) inhibitor that enhances cardiac contractility (positive inotropy) and reduces systemic and pulmonary vascular resistance through vasodilation . Unlike catecholamines or cardiac glycosides, its mechanism involves elevating intracellular cyclic adenosine monophosphate (cAMP) by inhibiting PDE-III, thereby improving calcium handling in cardiomyocytes . Clinically, it has been used in acute heart failure and post-cardiac surgery settings to augment cardiac output (CO) and reduce afterload .
Preparation Methods
Amrinone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4’-bipyridine with ammonia in the presence of a reducing agent. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Amrinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to form its constituent components.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Congestive Heart Failure
Amrinone is primarily used to treat patients with congestive heart failure, particularly those who are refractory to traditional therapies such as digoxin and diuretics. Its ability to improve cardiac output and exercise tolerance has been documented in several studies.
- Case Study : A multicenter trial involving 99 patients with New York Heart Association functional class III or IV heart failure showed that this compound administration improved exercise tolerance significantly compared to placebo, with a mean increase in exercise time observed .
Study | Patient Count | Duration | Outcome |
---|---|---|---|
Multicenter Trial | 99 | 12 weeks | Significant improvement in exercise tolerance; adverse reactions noted in 83% of patients |
Plastic Surgery
Recent studies have investigated the use of this compound in reconstructive surgery, particularly its effects on flap blood flow and intraoperative vasospasm.
- Clinical Findings : In a study comparing this compound with prostaglandin E1 and lidocaine for enhancing flap blood flow, results indicated that this compound was statistically comparable to these established agents, suggesting its potential utility in surgical settings .
Study Type | Patient Count | Treatment Comparison | Key Findings |
---|---|---|---|
Flap Blood Flow Study | 26 | This compound vs Prostaglandin E1 vs Lidocaine | Comparable efficacy in enhancing blood flow |
Diabetes Management
Emerging research indicates that this compound may enhance insulin secretion from pancreatic beta cells, presenting a novel application in diabetes treatment.
- Research Insight : A study demonstrated that this compound significantly increased insulin release from isolated pancreatic islets in response to glucose, highlighting its potential role in diabetes management .
Study | Model Used | Glucose Concentration | Outcome |
---|---|---|---|
Insulin Secretion Study | Isolated Pancreatic Islets | 6.7 mM | Significant increase in insulin secretion |
Pharmacological Mechanisms
This compound's pharmacological effects are attributed to its dual action as both an inotropic agent and a vasodilator. The increase in cAMP levels leads to enhanced calcium influx into cardiac cells, improving contractility while simultaneously relaxing vascular smooth muscle.
Safety and Side Effects
While this compound is effective, it is associated with several adverse effects, including:
- Cardiac arrhythmias
- Thrombocytopenia
- Gastrointestinal disturbances (nausea, diarrhea)
- Elevated liver enzymes
A study involving chronic heart failure patients reported that approximately 42% tolerated the drug without significant side effects; however, many experienced limiting side effects necessitating discontinuation .
Mechanism of Action
Amrinone exerts its effects by inhibiting the enzyme phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The elevated cAMP levels result in increased calcium influx into cardiac cells, enhancing the force of contraction (positive inotropic effect). Additionally, the increased cGMP levels lead to relaxation of vascular smooth muscle, resulting in vasodilation .
Comparison with Similar Compounds
Milrinone
Pharmacological Profile: Milrinone, a second-generation PDE-III inhibitor, is structurally related to amrinone but exhibits 10–30 times greater potency . Both agents increase CO and reduce systemic vascular resistance (SVR), but milrinone has a more favorable safety profile, with a lower incidence of thrombocytopenia .
Clinical Outcomes :
- In a randomized trial of 45 patients weaning from cardiopulmonary bypass (CPB), this compound and milrinone showed equivalent improvements in cardiac index (CI) and reductions in dopamine requirements .
- Milrinone demonstrates greater pulmonary selectivity, reducing pulmonary vascular resistance (PVR) by 25–30% compared to this compound’s 15–20% .
- In rabbit hearts, milrinone’s EC50 for coronary vasodilation (7.7 × 10⁻⁶ M) was lower than this compound’s (2 × 10⁻⁶ M), indicating superior potency .
Parameter | This compound | Milrinone |
---|---|---|
PDE-III Inhibition | Moderate | Potent |
Thrombocytopenia Risk | High (dose-dependent) | Low |
Pulmonary Vasodilation | 15–20% reduction | 25–30% reduction |
ED50 (Coronary Dilation) | 2 × 10⁻⁶ M | 7.7 × 10⁻⁶ M |
Key Studies :
- Kikura and Sato (1995): No hemodynamic differences between this compound and milrinone during CPB weaning .
- Prielip et al. (1996): Milrinone reduced myocardial oxygen demand more effectively .
Enoximone
Mechanistic Overlap: Enoximone, another PDE-III inhibitor, shares this compound’s cAMP-mediated inotropic and vasodilatory effects. However, it exhibits a faster onset of action and shorter half-life .
Clinical Comparisons :
- In a study comparing this compound and enoximone during mitral valve replacement, both agents increased CI by 50% and reduced SVR by 40–47% without significant differences in vasopressor requirements .
- Post-reperfusion cardiac recovery in animal models showed enoximone and this compound outperformed milrinone in restoring ejection time and peak systolic pressure .
Dobutamine
Divergent Mechanisms: Dobutamine, a β1-adrenergic agonist, increases CO via cAMP but lacks direct vasodilatory effects. Unlike this compound, it elevates heart rate (HR) and myocardial oxygen consumption .
Key Trials :
- Jenkins et al. (1995): In 20 patients with pulmonary hypertension, this compound reduced pulmonary artery pressures by 22% and increased right ventricular ejection fraction, whereas dobutamine caused myocardial infarctions in 30% of patients .
Parameter | This compound | Dobutamine |
---|---|---|
Vasodilation | Systemic + Pulmonary | Minimal |
Myocardial Oxygen Use | Reduced | Increased |
Arrhythmia Risk | Moderate | High |
Pimobendan
Dual Mechanism: Pimobendan combines PDE-III inhibition with calcium sensitization, enhancing contractility without increasing cAMP. This dual action preserves efficacy in chronic heart failure (CHF), unlike this compound .
Study Findings :
- In conscious dogs with pacing-induced CHF, pimobendan improved left ventricular (LV) contractility (Ees increased by 46%) and diastolic function, whereas this compound lost its inotropic effect post-CHF .
Levosimendan
Calcium Sensitization: Levosimendan enhances troponin C sensitivity to calcium, providing inotropy without cAMP elevation. It exhibits anti-ischemic effects comparable to this compound but with lower chronotropy .
Experimental Data :
- In rabbit hearts, levosimendan’s EC50 for coronary dilation (7 × 10⁻⁷ M) was 10-fold lower than this compound’s, yet its maximal inotropic effect was 30% weaker .
Aminophylline and Diltiazem
Bronchodilatory Effects: In rat airway smooth muscle, this compound (ED50 = 3.6 × 10⁻⁴ M) showed bronchodilation comparable to aminophylline (ED50 = 1.4 × 10⁻⁴ M) but was less potent than diltiazem (ED50 = 1.4 × 10⁻⁵ M) .
Unique Advantages and Limitations of this compound
- Pulmonary Selectivity: this compound directly dilates pulmonary vasculature at lower thresholds (0.3 mg/kg) than systemic beds, making it valuable in pulmonary hypertension .
- Hepatic Protection: In rat models, this compound reduced hepatic ischemia-reperfusion injury, lowering ALT/AST by 40% and improving survival rates .
Biological Activity
Amrinone, a phosphodiesterase III inhibitor, is primarily utilized in the management of congestive heart failure due to its positive inotropic effects and vasodilatory properties. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and potential side effects, supported by research findings and case studies.
This compound works by inhibiting the enzyme phosphodiesterase III (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. Elevated cAMP results in enhanced myocardial contractility and vascular smooth muscle relaxation, contributing to its therapeutic effects in heart failure.
- Inhibition of PDE3 : this compound selectively inhibits PDE3, preventing the degradation of cAMP and cyclic guanosine monophosphate (cGMP) .
- Calcium Influx : The increase in cAMP facilitates calcium influx into cardiac cells, mimicking the effects of beta-agonists and enhancing cardiac output .
- Vasodilatory Effects : By relaxing vascular smooth muscle, this compound decreases systemic vascular resistance, which further aids in improving hemodynamics in patients with heart failure .
Clinical Applications
This compound has been studied extensively for its efficacy in treating chronic congestive heart failure and other cardiovascular conditions. Below are notable clinical findings:
- Congestive Heart Failure : A study involving 24 patients with chronic congestive heart failure demonstrated that 20 patients showed improved exercise tolerance after treatment with this compound. However, only 42% tolerated the drug without significant side effects .
- Microcirculatory Blood Flow : In reconstructive surgery, this compound was shown to enhance blood flow in transferred flaps and relieve intraoperative vasospasm effectively when compared to other agents like prostaglandin E1 .
- Insulin Secretion : Research indicated that this compound increases insulin secretion from pancreatic islets by elevating intracellular cAMP levels, which is crucial for glucose metabolism .
Side Effects
Despite its benefits, this compound is associated with several adverse effects:
- Cardiac Arrhythmias : A significant concern during treatment is the risk of arrhythmias, which can complicate therapy .
- Thrombocytopenia : Decreased platelet count has been observed in some patients undergoing treatment with this compound .
- Liver Function Tests : Abnormalities in liver function tests were noted as a common side effect .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Long-term Treatment Study : A longitudinal study assessed the long-term effects of this compound on patients classified as NYHA Class II and III. Over a mean duration of 12.5 months, exercise capacity improved significantly for many participants, although side effects led to discontinuation in some cases .
- Reconstructive Surgery Application : In a clinical setting involving reconstructive surgeries, this compound was administered during flap transfers to assess its impact on microcirculation. Results showed statistically significant improvements comparable to established vasodilators .
Q & A
Q. Basic: What is the mechanism of action of amrinone, and how does it influence experimental design in cardiovascular research?
This compound acts as a phosphodiesterase 3 (PDE3) inhibitor, increasing intracellular cyclic AMP (cAMP) levels, which enhances calcium influx in cardiac myocytes, thereby improving myocardial contractility and vasodilation . In experimental design, researchers must account for its dual hemodynamic effects:
- Cardiac Output : Measure changes via echocardiography or pressure-volume loops.
- Vascular Resistance : Use invasive blood pressure monitoring or flow-mediated dilation assays.
Standard models include isolated heart preparations (e.g., Langendorff) and in vivo studies in heart failure models (e.g., coronary ligation in rodents). Dose optimization is critical due to its narrow therapeutic index .
Q. Advanced: How do contradictory findings on this compound’s long-term efficacy in heart failure trials inform experimental design for inotropic agents?
The 1985 multicenter trial found no significant improvement in symptoms, exercise tolerance, or mortality with oral this compound compared to placebo, despite acute benefits . Key methodological considerations for resolving contradictions:
- Endpoint Selection : Prioritize hard endpoints (e.g., mortality) over surrogate markers (e.g., ejection fraction).
- Population Stratification : Subgroup analysis for comorbidities (e.g., renal dysfunction) that alter drug metabolism.
- Combination Therapies : Evaluate interactions with β-blockers or ACE inhibitors to mimic clinical polypharmacy .
Q. Basic: What are standard pharmacokinetic parameters for this compound in preclinical studies, and how are they measured?
This compound’s half-life (1.5–2.5 hours) and bioavailability (93–97% IV) require frequent dosing in chronic models. Methodologies include:
- Plasma Concentration : High-performance liquid chromatography (HPLC) or mass spectrometry.
- Tissue Distribution : Radiolabeled this compound in autoradiography studies.
- Dose Escalation : Start at 0.5 mg/kg IV bolus followed by 5–10 μg/kg/min infusion, adjusting based on hemodynamic response .
Q. Advanced: How can researchers reconcile this compound’s thermogenic effects with its clinical utility in critically ill patients?
In healthy volunteers, this compound increased resting metabolic rate by 3.7–4.5% at high doses, likely due to PDE3-mediated lipolysis (elevated free fatty acids) . However, in critically ill patients:
- Oxygen Debt : Monitor mixed venous oxygen saturation (SvO₂) to assess tissue perfusion.
- Calorimetry : Use indirect calorimetry to distinguish drug-induced thermogenesis from sepsis-related hypermetabolism.
- Dose Titration : Balance inotropic benefits against metabolic demands in shock models .
Q. Basic: What are validated in vitro models to study this compound’s vasodilatory effects?
- Isolated Vessel Rings : Measure tension changes in coronary or pulmonary arteries precontracted with KCl or phenylephrine.
- Cell-Based Assays : cAMP quantification in vascular smooth muscle cells using ELISA or FRET-based sensors.
- Microfluidic Systems : Mimic shear stress in coronary circulation to study flow-mediated dilation .
Q. Advanced: How does this compound modulate isoflurane’s cardiovascular effects, and what experimental protocols are used to study this interaction?
This compound reverses isoflurane-induced cardiac depression by augmenting cAMP, neutralizing negative inotropy. Key protocols:
- Isolated Heart Models : Guinea pig hearts perfused with 1.5–3.0% isoflurane and this compound (10–500 μM), measuring left ventricular pressure (LVP) and coronary flow .
- Dose-Response Analysis : Log-linear regression to quantify synergism in coronary vasodilation.
- Control for Autoregulation : Use adenosine to induce maximal coronary flow as a reference .
Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- ANOVA with Post Hoc Tests : Compare means across multiple doses (e.g., 10, 50, 100, 500 μM).
- Linear Regression : Correlate cAMP levels with hemodynamic outcomes.
- Survival Analysis : Kaplan-Meier curves for mortality endpoints in long-term studies .
Q. Advanced: How can researchers address discrepancies between this compound’s acute hemodynamic benefits and lack of long-term survival improvement?
- Pathway Analysis : Investigate PDE3 downregulation or β-adrenergic desensitization in chronic models.
- Biomarker Integration : Pair hemodynamic data with serum markers of myocardial injury (e.g., troponin, NT-proBNP).
- Preclinical-to-Clinical Translation : Use meta-analysis to compare animal and human trial outcomes .
Q. Basic: What safety parameters must be monitored in this compound studies involving human subjects?
- Thrombocytopenia : Regular platelet counts (risk increases with prolonged use).
- Arrhythmias : Continuous ECG monitoring for ventricular ectopy.
- Hypotension : Invasive blood pressure tracking during vasodilation .
Q. Advanced: What experimental frameworks optimize the study of this compound in pulmonary hypertension?
Properties
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022603 | |
Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |
Record name | SID11533005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60719-84-8 | |
Record name | Amrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inamrinone [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | inamrinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amrinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INAMRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
294-297, 295 °C | |
Record name | Amrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.